- Isomerization of olefins catalyzed by the hexaaquaruthenium(2+) ion, Helvetica Chimica Acta, 1992, 75(5), 1604-6

Cas no 93-16-3 (Methyl isoeugenol)

Methyl isoeugenol is a synthetic flavoring compound offering enhanced stability and consistency in various applications. Its distinctive sweet, spicy aroma profile allows for versatile use in perfumery, fragrances, and food products. This chemically stable molecule also exhibits improved heat resistance compared to natural counterparts.

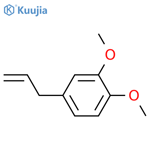

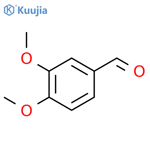

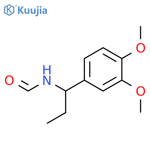

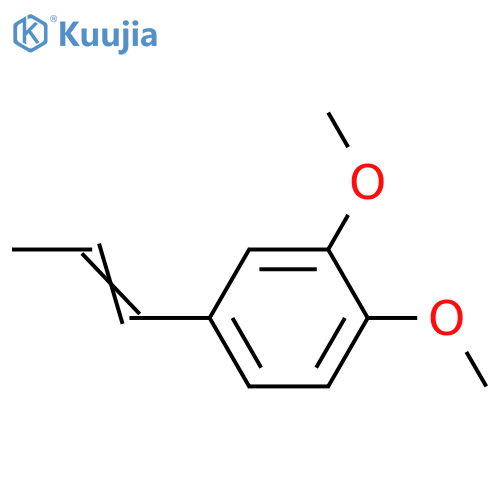

Methyl isoeugenol structure

商品名:Methyl isoeugenol

Methyl isoeugenol 化学的及び物理的性質

名前と識別子

-

- (E)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene

- 1,2-Dimethoxy-4-propen-1-yl benzene

- 3,4-Dimethoxy-1,1-propen-1-yl benzene

- Isoeugenenyl methyl ether

- Isoeugenol methyl ether

- Isoeugenyl methyl ether

- Methyl isoeugenol

- 4-(1-Propenyl)-1,2-dimethoxybenzene

- 1,2-Dimethoxy-4-(1-propenyl)benzene

- O-Methyl Isoeugenol

- 4-(1-Propenyl)pyrocatechol Dimethyl Ether

- 1,2-Dimethoxy-4-(1-propenyl)-benzene

- 4-Prop-1-enylveratrole

- 1,2-dimethoxy-4-prop-1-enylbenzene

- cis-O-Methylisoeugenol

- Benzene, 1,2-dimethoxy-4-(1Z)-1-propenyl-

- 1,2-Dimethoxy-4-propenylbenzene

- cis-Methylisoeugenol

- 4-cis-Propenylveratrole; cis-Isoeugenol methyl ether;cis-Methylisoeugenol

- Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-

- Trans -Methyl isoeugenol

- DSSTox_CID_31194

- DSSTox_GSID_52621

- Tox21

- 1,2-Dimethoxy-4-(1-propen-1-yl)benzene (ACI)

- Benzene, 1,2-dimethoxy-4-(1-propenyl)- (9CI)

- Benzene, 1,2-dimethoxy-4-propenyl- (7CI, 8CI)

- Veratrole, 4-propenyl- (6CI)

- 1,2-Dimethoxy-4-propeneylbenzene

- 1-(3,4-Dimethoxyphenyl)-1-propene

- 1-Veratryl-1-propene

- 3,4-Dimethoxy-β-methylstyrene

- 3,4-Dimethoxypropenylbenzene

- 3-(3,4-Dimethoxyphenyl)-2-propene

- 4-Propenyl-1,2-dimethoxybenzene

- 4-Propenylveratrole

- Isohomogenol

- Methylisoeugenol

- NSC 46111

- O-Methylisoeugenol

- Isomethyleugenol

- trans-Methyl isoeugenol

- trans-isomethyleugenol

- trans-4-Propenylveratrole

- trans-Methylisoeugenol

- (E)-methyl isoeugenol

- 4-trans-Propenylveratrole

- Benzene, 1,2-dimethoxy-4-propenyl-, (E)-

- DTXSID501020311

- BRN 1911285

- NSC-46111

- W-100250

- VERATROLE, 4-PROPENYL-, TRANS-

- Benzene, 1,2-dimethoxy-4-(1-propenyl)-

- s3006

- Benzene, 1,2-dimethoxy-4-(1E)-1-propenyl-

- 1-Propene,4-dimethoxyphenyl)-

- J6M6C71VVR

- MFCD00009282

- Q10858039

- Tox21_303830

- UNII-J6M6C71VVR

- Q27108981

- Benzene,2-dimethoxy-4-propenyl-

- ghl.PD_Mitscher_leg0.366

- 54349-79-0

- NSC46111

- NCGC00357104-01

- 1,2-Dimethoxy-4-propenylbenzene, 99%

- AKOS005608367

- ISOEUGENYL METHYL ETHER, TRANS-

- AS-56928

- Methylisoeugenol, (E)-

- E)-1,2-Dimethoxy-4-(1-propenyl)benzene

- (E)-1,2-dimethoxy-4-(prop-1-enyl)benzene

- TRIDEUTEROMETHYLISOEUGENOL

- 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene

- Methyl isoeugenol, >=98%, FG

- Benzene,2-dimethoxy-4-(1-propenyl)-

- 4-Propenylveratrole; NSC 46111; 1,2-Dimethoxy-4-(1-propen-1-yl)benzene; 1-Veratryl-1-propene; 3,4-Dimethoxy-beta-methylstyrene; 4-Propenyl-1,2-dimethoxybenzene

- 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene

- CHEBI:14469

- 93-16-3

- CHEMBL465829

- DTXCID4031194

- 1,3,4-Isoeugenol methyl ether

- EN300-2559873

- ISOHOMOEUGENOL

- MIe

- STK801268

- P1103

- 1,2-dimethoxy-4-prop-1-en-1-ylbenzene

- VS-02193

- methylation

- EN300-21037355

- EINECS 228-958-7

- iso eugenol methyl ether

- 6379-72-2

- (E)-ISOEUGENOL METHYL ETHER

- Benzene, 4-(1-propenyl)-1,2-dimethoxy

- 1,2-Dimethoxy-4-[1-propenyl]benzene #

- HY-N2439

- CS-0022657

- Benzene, 1,2-dimethoxy-4-propenyl

- Benzene, 1,2-dimethoxy-4-propenyl-

- (E)-1,2-DIMETHOXY-4-(1-PROPENYL)BENZENE

- (E)-1-(3,4-DIMETHOXYPHENYL)PROPENE

- WLN: 2U1R CO1 DO1

- 1,4-Isoeugenol methyl ether

- 1,2-dimethoxy-4-[(1E)-prop-1-en-1-yl]benzene

- (E)-O-METHYLISOEUGENOL

- Veratrole, 4-propenyl-

- BENZENE,1,2-DIMETHOXY,4-PROPENYL ISOEUGENOL,METHYL ETHER

- CHEBI:6877

- CAS-93-16-3

- (e)-methylisoeugenol

- 1-Propene, 1-(3,4-dimethoxyphenyl)-

- BBL009809

- DTXSID0052621

- FEMA NO. 2476, E-

-

- MDL: MFCD00009282

- インチ: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3

- InChIKey: NNWHUJCUHAELCL-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(OC)=CC(C=CC)=CC=1

計算された属性

- せいみつぶんしりょう: 178.09938g/mol

- ひょうめんでんか: 0

- XLogP3: 2.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 3

- どういたいしつりょう: 178.09938g/mol

- 単一同位体質量: 178.09938g/mol

- 水素結合トポロジー分子極性表面積: 18.5Ų

- 重原子数: 13

- 複雑さ: 166

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 178.23

じっけんとくせい

- 色と性状: 無色から淡黄色の液体。花の香りがする甘辛い香りと、香ばしいセキチクの色合いがあります

- 密度みつど: 1.05 g/mL at 25 °C(lit.)

- ゆうかいてん: 98-100 °C (lit.)

- ふってん: 264°C(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.568(lit.)

- ようかいど: Insoluble in glycerine and propylene glycol; soluble in most fixed oils

- PSA: 18.46000

- LogP: 2.73690

- 屈折率: 1.566-1.569

- FEMA: 2476

- ようかいせい: エタノール、エーテル、ベンゼンに溶けやすく、石油エーテルに微溶し、水に溶けない。

Methyl isoeugenol セキュリティ情報

- ヒント:に警告

- 危害声明: H303

- 警告文: P312

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: R 36/38:目と皮膚に刺激性がある。

- セキュリティの説明: S26-S36

- RTECS番号:CZ7000000

- リスク用語:R36/38

Methyl isoeugenol 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Methyl isoeugenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZE239-100ml |

Methyl isoeugenol |

93-16-3 | 98.0%(GC) | 100ml |

¥432.0 | 2022-06-10 | |

| MedChemExpress | HY-N2439-50mg |

Methyl isoeugenol |

93-16-3 | ≥98.0% | 50mg |

¥1800 | 2023-06-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046929-500g |

Methyl isoeugenol |

93-16-3 | 98% | 500g |

¥1082 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M79431-20mg |

Methyl isoeugenol |

93-16-3 | 20mg |

¥148.0 | 2022-04-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046929-10g |

Methyl isoeugenol |

93-16-3 | 98% | 10g |

¥58 | 2023-04-12 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D136905-5G |

Methyl isoeugenol |

93-16-3 | 5g |

¥558.19 | 2023-11-09 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5661-50 mg |

Methyl isoeugenol |

93-16-3 | 98.00% | 50mg |

¥1004.00 | 2022-02-28 | |

| MedChemExpress | HY-N2439-100mg |

Methyl isoeugenol |

93-16-3 | ≥98.0% | 100mg |

¥350 | 2024-07-21 | |

| DC Chemicals | DCZ-252-20 mg |

Methyl isoeugenol |

93-16-3 | >98% | 20mg |

$280.0 | 2022-02-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005685-500ml |

Methyl isoeugenol |

93-16-3 | 98% | 500ml |

¥737 | 2024-05-20 |

Methyl isoeugenol 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

はんのうじょうけん

1.1 Catalysts: Methyltransferase Solvents: Water ; 18 h, pH 7.4, 30 °C

リファレンス

- One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA, Angewandte Chemie, 2022, 61(8),

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: 2,8-Bis(1-methylethyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile ; 24 h, 40 °C

リファレンス

- Synthesis of Di-substituted proazaphosphatrane and its application in carbon-carbon double-bond isomerization, Chemical Research in Chinese Universities, 2010, 26(5), 768-772

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 1 h, 25 °C

1.2 10 h, 25 °C

1.3 Reagents: Water ; 25 °C

1.2 10 h, 25 °C

1.3 Reagents: Water ; 25 °C

リファレンス

- Sustainable Production of Bioactive Molecules from C-Lignin-Derived Propenylcatechol, ChemSusChem, 2022, 15(14),

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt → reflux

1.2 Solvents: Diethyl ether ; 2 h, reflux

1.2 Solvents: Diethyl ether ; 2 h, reflux

リファレンス

- Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed Hydroamination, Angewandte Chemie, 2021, 60(44), 23584-23589

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ; 18 h, reflux

リファレンス

- Synthesis of Alkenyl Boronates from Allyl-Substituted Aromatics Using an Olefin Cross-Metathesis Protocol, Journal of Organic Chemistry, 2013, 78(13), 6786-6792

ごうせいかいろ 10

ごうせいかいろ 11

はんのうじょうけん

1.1 Solvents: Diethyl ether , Chloroform

リファレンス

- Reactions of some N-acyl-1-alkylamines with polyphosphoric ester PPE: nuclear magnetic resonance and stereochemistry of reaction products, Canadian Journal of Chemistry, 1987, 65(11), 2568-74

ごうせいかいろ 12

はんのうじょうけん

1.1 Catalysts: (SP-5-41)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]dichloro[… Solvents: Toluene ; 1 h, reflux

リファレンス

- Ruthenium-Catalyzed One-Pot Synthesis of (E)-(2-Arylvinyl)boronates through an Isomerization/Cross-Metathesis Sequence from Allyl-Substituted Aromatics, European Journal of Organic Chemistry, 2014, 2014(16), 3328-3333

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Formaldehyde Catalysts: Triphenylphosphine , Rhodium, tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1:κO2)]di-, (Rh-Rh) Solvents: Toluene ; 20 h, 90 °C

リファレンス

- Valorisation of biobased olefins via Rh-catalyzed transfer hydroformylation and isomerization using formaldehyde as a CO/H2 surrogate, Catalysis Science & Technology, 2022, 12(22), 6883-6890

ごうせいかいろ 17

ごうせいかいろ 18

ごうせいかいろ 19

ごうせいかいろ 20

Methyl isoeugenol Raw materials

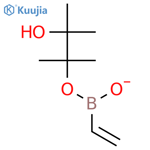

- Vinylboronic Acid Pinacol Ester

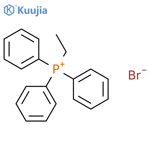

- Ethyltriphenylphosphonium bromide

- Isoeugenol

- S-Adenosyl-L-methionine

- Veratraldehyde

- Formamide, N-[1-(3,4-dimethoxyphenyl)propyl]-

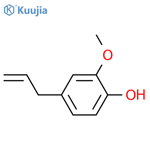

- 4-(Prop-1-en-1-yl)benzene-1,2-diol

- Methyl Eugenol

- Eugenol

Methyl isoeugenol Preparation Products

Methyl isoeugenol 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

関連分類

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Solvents and Organic Chemicals Organic Compounds Hydrocarbons

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

(CAS:93-16-3)Methyl isoeugenol

清らかである:98.00%

はかる:25kg

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-16-3)Methyl isoeugenol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ